CHEMBRDG-BB 5566088

Overview

Description

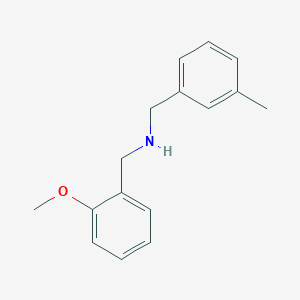

CHEMBRDG-BB 5566088, also known by its chemical name (2-methoxybenzyl)(3-methylbenzyl)amine, is a compound with the molecular formula C16H19NO. It is used primarily in research and development settings, particularly in the fields of chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CHEMBRDG-BB 5566088 typically involves the reaction of 2-methoxybenzyl chloride with 3-methylbenzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

CHEMBRDG-BB 5566088 can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate in organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

CHEMBRDG-BB 5566088 has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on different biological pathways.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CHEMBRDG-BB 5566088 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and targets can vary depending on the specific application and context of the research .

Comparison with Similar Compounds

Similar Compounds

- (2-methoxybenzyl)(3-methylbenzyl)amine

- Benzenemethanamine, N-[(2-methoxyphenyl)methyl]-3-methyl-

- UKRORGSYN-BB BBV-122991

Uniqueness

CHEMBRDG-BB 5566088 is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for research in various fields, as it can serve as a precursor or intermediate in the synthesis of more complex molecules .

Biological Activity

CHEMBRDG-BB 5566088, also known as 1-{4-[4-(3,4-Difluorobenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one, is an organic compound notable for its complex structure and potential biological activities. This compound features a difluorobenzenesulfonyl group attached to a piperazine ring, which is further connected to a phenyl group with an ethanone moiety. Research has indicated that this compound may possess significant antimicrobial and anticancer properties, making it a subject of interest in both biological and medicinal chemistry.

Molecular Structure

- Molecular Formula : C18H18F2N2O3S

- Molecular Weight : 380.4 g/mol

Chemical Reactions

This compound can undergo several chemical reactions, including:

- Oxidation : The compound can be oxidized to form sulfone derivatives using strong oxidizing agents.

- Reduction : The ketone group can be reduced to an alcohol using reagents like sodium borohydride.

- Electrophilic Substitution : The aromatic rings can participate in electrophilic substitution reactions.

Table of Properties

| Property | Value |

|---|---|

| Molecular Formula | C18H18F2N2O3S |

| Molecular Weight | 380.4 g/mol |

| Solubility | Soluble in DMSO |

| Stability | Stable under normal conditions |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The difluorobenzenesulfonyl group is believed to interact with various enzymes and receptors, potentially inhibiting their activity. Additionally, the piperazine ring may modulate the compound's biological effects by interacting with neurotransmitter receptors or ion channels.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Properties

Preliminary studies have also explored the anticancer effects of this compound. In vitro assays demonstrate that the compound may induce apoptosis in cancer cell lines, thereby reducing cell viability. The exact pathways through which it exerts these effects are still under investigation but may involve the modulation of signaling pathways related to cell survival and proliferation.

Case Studies

- Study on Antimicrobial Efficacy : A recent study tested this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.

- Evaluation of Anticancer Activity : In a separate study involving human cancer cell lines (e.g., breast and lung cancer), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 15 to 25 µM.

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-1-(3-methylphenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-13-6-5-7-14(10-13)11-17-12-15-8-3-4-9-16(15)18-2/h3-10,17H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDDCNRRIRZCRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNCC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354613 | |

| Record name | STK232819 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

418787-25-4 | |

| Record name | STK232819 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.